Galectin-4-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

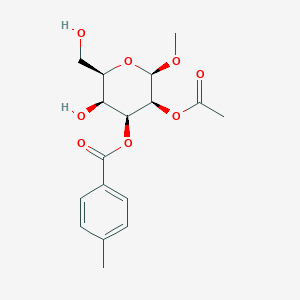

C17H22O8 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5S,6R)-5-acetyloxy-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] 4-methylbenzoate |

InChI |

InChI=1S/C17H22O8/c1-9-4-6-11(7-5-9)16(21)25-14-13(20)12(8-18)24-17(22-3)15(14)23-10(2)19/h4-7,12-15,17-18,20H,8H2,1-3H3/t12-,13+,14+,15+,17-/m1/s1 |

InChI Key |

IYJMKTZAMJWCQH-JLHDYFKBSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C)OC)CO)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C)OC)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Galectin-4-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Galectin-4-IN-2, a selective inhibitor of the C-terminal domain of Galectin-4. This document details the inhibitor's binding properties, the methodology for its characterization, and the potential downstream cellular consequences of its activity, based on the current scientific literature.

Introduction to Galectin-4

Galectin-4 (Gal-4) is a tandem-repeat type galectin, characterized by the presence of two distinct carbohydrate recognition domains (CRDs) in a single polypeptide chain, connected by a linker peptide.[1][2] The N-terminal CRD (Gal-4N) and the C-terminal CRD (Gal-4C) share approximately 40% sequence identity but exhibit different binding specificities for various glycans.[2] This dual-binding capacity allows Galectin-4 to act as a cross-linker for glycoproteins and glycolipids on the cell surface, playing a crucial role in a variety of cellular processes.

Galectin-4 is predominantly expressed in the epithelial cells of the alimentary tract and has been implicated in:

-

Lipid raft stabilization[2]

-

Apical protein trafficking[2]

-

Cell adhesion and wound healing[2]

-

Modulation of inflammatory responses[2]

-

Cancer progression and metastasis, with roles that can be either pro- or anti-tumorigenic depending on the cancer type.[3][4]

This compound: A Selective Inhibitor of the Galectin-4 C-Terminal Domain

This compound is a synthetic, talose-based small molecule inhibitor designed to selectively target the C-terminal carbohydrate recognition domain of Galectin-4 (Galectin-4C). The development of this inhibitor was based on the principle of "ligand epimerization," where the natural galactose scaffold of galectin ligands is replaced by its C2 epimer, talose. This modification leads to a conformational change that is preferentially accommodated by the binding sites of specific galectin subtypes, in this case, Galectin-4C.

The core mechanism of action of this compound is competitive inhibition . By mimicking the natural carbohydrate ligands of Galectin-4C, the inhibitor occupies the carbohydrate-binding pocket of this domain, thereby preventing its interaction with endogenous glycoproteins and glycolipids.

Quantitative Data

The inhibitory potency of this compound against the C-terminal domain of human Galectin-4 was determined using a fluorescence polarization-based competition assay. The reported 50% inhibitory concentration (IC50) provides a quantitative measure of its efficacy.

| Inhibitor | Target | IC50 (mM) |

| This compound (Compound 12) | Human Galectin-4C | 1.6 |

Data sourced from Oberg et al., Bioorg Med Chem Lett, 2008.

Experimental Protocols

The primary method for characterizing the inhibitory activity of this compound is a Fluorescence Polarization (FP) Assay . This is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled carbohydrate probe upon binding to a galectin. In a competitive assay format, an unlabeled inhibitor will displace the fluorescent probe, leading to a decrease in fluorescence polarization.

Representative Protocol for Galectin-4C Inhibition Assay using Fluorescence Polarization:

a. Materials:

-

Recombinant human Galectin-4 C-terminal domain (Galectin-4C)

-

Fluorescently labeled carbohydrate probe with known affinity for Galectin-4C (e.g., a fluorescein-conjugated lactose derivative)

-

This compound

-

Assay Buffer (e.g., Phosphate Buffered Saline (PBS) with 0.05% Tween-20)

-

Black, non-binding 384-well microplates

-

Plate reader equipped with fluorescence polarization optics

b. Experimental Workflow:

Workflow for determining the IC50 of this compound.

c. Detailed Steps:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.

-

Determine the optimal concentrations of Galectin-4C and the fluorescent probe. This is typically done by titrating the galectin against a fixed concentration of the probe to find a concentration of galectin that gives a significant polarization signal. The probe concentration is usually kept well below its dissociation constant (Kd).

-

-

Assay Procedure:

-

Add a fixed volume of each concentration of the this compound dilution series to the wells of the 384-well plate. Include control wells with buffer only (for background) and wells with no inhibitor (for maximum polarization).

-

Add a fixed volume of the pre-mixed Galectin-4C and fluorescent probe solution to all wells.

-

Incubate the plate at room temperature, protected from light, for a sufficient time to allow the binding equilibrium to be reached (e.g., 30 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Mechanism of Action and Downstream Effects

The selective inhibition of the C-terminal domain of Galectin-4 by this compound is expected to disrupt the specific functions mediated by this domain. Recent studies have highlighted the primary role of Galectin-4C in the antimicrobial activity of the full-length protein.[1][5] Galectin-4C has a higher affinity for certain bacterial surface glycans, such as blood group antigens expressed by some pathogens, and is more potent in inducing bacterial killing compared to the N-terminal domain.[1][5]

Therefore, the primary downstream effect of this compound would be the attenuation of Galectin-4's innate immune function against susceptible microbes .

Hypothesized Signaling Pathway and Cellular Effects of Galectin-4C Inhibition:

While specific cellular signaling pathways directly modulated by Galectin-4C inhibition with this compound have not been elucidated, a hypothetical pathway can be constructed based on the known functions of Galectin-4. Extracellular Galectin-4 can cross-link cell surface receptors, leading to the activation of intracellular signaling cascades. Inhibition of the C-terminal domain would disrupt this cross-linking and subsequent signaling.

Hypothesized mechanism of this compound action.

Logical Relationship of Inhibition:

The inhibitory action of this compound can be visualized as a logical sequence of events:

Logical flow of this compound's inhibitory action.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the specific functions of the C-terminal domain of Galectin-4. Its mechanism of action is based on selective, competitive inhibition of carbohydrate binding to Galectin-4C. While its direct downstream cellular effects and impact on specific signaling pathways remain to be fully investigated, current evidence points towards a significant role in modulating the innate immune functions of Galectin-4.

Future research should focus on:

-

Utilizing this compound in cellular and in vivo models to validate its effects on microbial clearance and host-pathogen interactions.

-

Identifying the specific cell surface receptors whose interaction with Galectin-4 is mediated by the C-terminal domain.

-

Elucidating the precise intracellular signaling pathways that are modulated by the selective inhibition of Galectin-4C.

Such studies will not only provide a more complete understanding of the mechanism of action of this compound but also further clarify the distinct biological roles of the two domains of Galectin-4 in health and disease.

References

- 1. Galectin-4 Antimicrobial Activity Primarily Occurs Through its C-Terminal Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural characterization of human galectin-4 C-terminal domain: elucidating the molecular basis for recognition of glycosphingolipids, sulfated saccharides and blood group antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multifaceted role of galectin-4 in cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of Galectin-4-IN-2: A Technical Guide for Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and biological context of Galectin-4-IN-2, a notable inhibitor of Galectin-4. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting galectins. We will delve into the technical details of its discovery, provide a generalized synthesis protocol based on analogous thiodigalactoside inhibitors, and present its known biochemical data. Furthermore, we will explore the role of Galectin-4 in cellular signaling pathways and provide detailed experimental methodologies for the characterization of such inhibitors.

Introduction to Galectin-4

Galectins are a family of proteins defined by their ability to bind β-galactoside sugars through a conserved carbohydrate recognition domain (CRD).[1] Galectin-4 is a tandem-repeat galectin, meaning it possesses two distinct CRDs within a single polypeptide chain, connected by a linker peptide.[2] This unique structure allows Galectin-4 to cross-link glycoproteins and glycolipids on the cell surface, thereby modulating cell-cell and cell-matrix interactions.[2] It is predominantly expressed in the epithelial cells of the alimentary tract and has been implicated in a variety of cellular processes, including apical membrane trafficking, lipid raft stabilization, and intestinal inflammation.[3][4]

Discovery of this compound

This compound, also identified as "compound 12," was first described as an inhibitor of the C-terminal carbohydrate recognition domain (CRD) of Galectin-4 (Galectin-4C).[5] Its discovery was reported in a 2008 publication in Bioorganic & Medicinal Chemistry Letters by Oberg et al.[5] The study focused on protein subtype-targeting through ligand epimerization, leading to the identification of this thiodigalactoside derivative with specific inhibitory activity against Galectin-4.[5]

Biochemical Profile

The primary quantitative data available for this compound is its dissociation constant (Kd), which is a measure of its binding affinity for Galectin-4C.

| Compound | Target | Dissociation Constant (Kd) | Reference |

| This compound (compound 12) | Galectin-4C | 1.6 mM | [5] |

| Thiodigalactoside (TDG) | Galectin-1 | 24 µM | [4] |

| Thiodigalactoside (TDG) | Galectin-3 | 49 µM | [4] |

Synthesis of this compound and Analogs

While the precise, step-by-step synthesis of this compound (compound 12) from the original publication is not publicly available, the synthesis of thiodigalactoside-based galectin inhibitors is well-documented. The following represents a generalized, yet detailed, synthetic methodology for this class of compounds, which would be analogous to the synthesis of this compound.

General Synthetic Strategy for Thiodigalactoside Inhibitors

The core of this compound is a thiodigalactoside scaffold. The synthesis of such scaffolds often involves the coupling of two galactose-derived units through a sulfur linkage. Modifications at various positions on the galactose rings are introduced to enhance affinity and selectivity for the target galectin. A common strategy involves the use of a protected galactose donor and a galactose acceptor.

Experimental Protocol: Synthesis of a Symmetrical 3-Azido-3-Deoxy-Thiodigalactoside Derivative

This protocol is adapted from methodologies described for the synthesis of similar thiodigalactoside-based galectin inhibitors.[6]

-

Preparation of the Galactosyl Donor: A protected 3-azido-galactosyl bromide is prepared from a suitable galactose precursor. The hydroxyl groups are typically protected with acetyl or benzoyl groups to prevent side reactions.

-

In Situ Generation of the Thiol Acceptor: A 3-azido-galactosyl thiouronium salt derivative is used as the precursor for the thiol. The thiol is generated in situ by treatment with a mild base. This is a critical step to avoid the reduction of the azide group by the thiol.[7]

-

Coupling Reaction: The freshly generated thiol is immediately reacted with the galactosyl bromide donor in a suitable organic solvent (e.g., acetonitrile) to form the thiodigalactoside linkage.

-

Deprotection: The protecting groups on the hydroxyls are removed, typically by Zemplén deacetylation (using sodium methoxide in methanol) or other standard deprotection methods, to yield the final thiodigalactoside derivative.

-

Purification: The final compound is purified using column chromatography on silica gel.

Mechanism of Action and Biological Role of Galectin-4

Galectin-4 plays a crucial role in the organization of the apical membrane of epithelial cells, particularly in the intestine.[4] It functions by cross-linking specific glycoproteins and glycolipids, which facilitates the formation of lipid rafts. These specialized membrane microdomains are essential for the proper sorting and trafficking of apical proteins.[4]

The inhibition of Galectin-4 by molecules like this compound is expected to disrupt these processes. By binding to the carbohydrate recognition domain, the inhibitor competitively blocks the interaction of Galectin-4 with its natural ligands, thereby interfering with lipid raft stability and apical trafficking.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the biological context and experimental approaches relevant to the study of Galectin-4 and its inhibitors.

Caption: Role of Galectin-4 in Apical Trafficking and Inhibition.

Caption: Workflow for Galectin-4 Inhibitor Development.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful technique to directly measure the heat changes that occur upon binding of a ligand (inhibitor) to a protein (Galectin-4), allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

-

Protein Preparation: Recombinant Galectin-4 or its C-terminal domain (Galectin-4C) is expressed and purified. The protein is then extensively dialyzed against the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Ligand Preparation: this compound is dissolved in the same dialysis buffer to a known concentration.

-

ITC Experiment:

-

The sample cell of the ITC instrument is filled with the Galectin-4 solution (typically at a concentration of 10-100 µM).

-

The injection syringe is filled with the this compound solution (typically at a concentration 10-20 times that of the protein).

-

A series of small, sequential injections of the inhibitor into the protein solution are performed.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis: The resulting data (heat change per injection) is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the thermodynamic parameters (Kd, n, ΔH).

Conclusion

This compound represents an important chemical tool for studying the biological functions of Galectin-4. Its discovery has paved the way for the development of more potent and selective inhibitors that could have therapeutic applications in diseases where Galectin-4 is dysregulated, such as certain cancers and inflammatory conditions of the gut. The synthetic strategies and experimental protocols outlined in this whitepaper provide a foundation for researchers to further explore this promising area of drug discovery.

References

- 1. Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological properties of C12,13-cyclopropyl-epothilone A and related epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scribd.com [scribd.com]

- 6. Synthesis and evaluation of new thiodigalactoside-based chemical probes to label galectin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US9688713B2 - Galactoside inhibitor of galectins - Google Patents [patents.google.com]

Preliminary Studies on Galectin-4-IN-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-4, a tandem-repeat galectin primarily expressed in the gastrointestinal tract, plays a multifaceted role in various cellular processes, including cell adhesion, signaling, and inflammation. Its dysregulation has been implicated in cancer progression and inflammatory diseases, making it a compelling target for therapeutic intervention. This document provides a technical guide to the preliminary studies of Galectin-4-IN-2, a small molecule inhibitor designed to target the C-terminal carbohydrate recognition domain (CRD) of Galectin-4.

This compound, identified as compound 12 in foundational research, is a methyl β-D-talopyranoside derivative.[1] The core concept behind its design is the principle of ligand epimerization, where the stereochemistry at a key position of the carbohydrate scaffold is altered to achieve selective binding to a specific galectin subtype.[1] In this case, the talose configuration (an epimer of galactose) was found to be preferred by the C-terminal domain of Galectin-4 (Galectin-4C).[1]

This guide summarizes the available quantitative data, details the experimental protocols employed in its initial characterization, and visualizes the pertinent biological pathways and experimental workflows.

Core Data Presentation

The inhibitory activity of this compound and related compounds was assessed against a panel of galectins, including the N-terminal (Gal-4N) and C-terminal (Gal-4C) domains of Galectin-4. The data highlights the selectivity of this compound for Galectin-4C.

Table 1: Inhibitory Activity of this compound and Related Compounds

| Compound | Target Galectin Domain | Dissociation Constant (Kd) (mM) |

| This compound (Compound 12) | Galectin-4C | 1.6 [1] |

| Methyl β-D-galactopyranoside (Natural Ligand) | Galectin-4C | Data not available in abstract |

| Other talopyranoside derivatives | Galectin-1, -2, -3, -4N, -8N, -9N | Varied, with Galectin-4C and -8N showing preference for the talose scaffold[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C17H22O8[1] |

| Molecular Weight | 354.35 g/mol [1] |

| Chemical Name | methyl 2-O-acetyl-3-O-(p-toluoyl)-β-D-talopyranoside |

Experimental Protocols

The preliminary characterization of this compound involved its chemical synthesis followed by in vitro binding assays to determine its inhibitory potency and selectivity.

Synthesis of this compound (Compound 12)

The synthesis of this compound, a derivative of methyl β-D-talopyranoside, was achieved through a multi-step organic synthesis route. While the full, detailed protocol is outlined in the primary literature, the general approach involves the chemical modification of a talose precursor. This includes the introduction of acetyl and p-toluoyl groups at the O2 and O3 positions, respectively. The synthesis aims to produce a library of derivatives to probe the structure-activity relationship for galectin inhibition.

In Vitro Binding Assay: Fluorescence Anisotropy/Polarization Competition Assay

The inhibitory activity of this compound was determined using a fluorescence-based competition assay. This method measures the displacement of a fluorescently labeled ligand from the galectin's carbohydrate recognition domain by the inhibitor.

Principle: A fluorescently labeled carbohydrate probe with known affinity for the galectin is incubated with the galectin, resulting in a high fluorescence polarization/anisotropy value due to the slower tumbling of the large protein-probe complex. When an unlabeled inhibitor is introduced, it competes with the fluorescent probe for binding to the galectin. The displacement of the probe leads to its faster tumbling in solution and a decrease in the fluorescence polarization/anisotropy. The concentration of the inhibitor required to displace 50% of the fluorescent probe (IC50) is determined and used to calculate the dissociation constant (Kd).

General Protocol Outline:

-

Reagents and Buffers:

-

Recombinant human Galectin-4 C-terminal domain (Galectin-4C).

-

Fluorescently labeled carbohydrate probe (e.g., a fluorescein-conjugated lactose derivative).

-

This compound and other test compounds.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay Procedure:

-

A fixed concentration of Galectin-4C and the fluorescent probe are incubated in the assay buffer in a microplate.

-

Increasing concentrations of this compound are added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

Fluorescence polarization/anisotropy is measured using a suitable plate reader.

-

-

Data Analysis:

-

The data is plotted as fluorescence polarization/anisotropy versus the logarithm of the inhibitor concentration.

-

The resulting sigmoidal curve is fitted to a suitable model (e.g., one-site competition) to determine the IC50 value.

-

The dissociation constant (Kd) is then calculated from the IC50 value using the Cheng-Prusoff equation or a similar model.

-

Mandatory Visualizations

Experimental Workflow: Fluorescence Anisotropy Competition Assay

Caption: Workflow for the fluorescence anisotropy competition assay.

Signaling Pathways Involving Galectin-4

Galectin-4 has been shown to modulate key signaling pathways implicated in cancer and inflammation, such as the Wnt/β-catenin and NF-κB pathways. The inhibitory effect of this compound on Galectin-4C could potentially interfere with these downstream signaling events.

Wnt/β-catenin Signaling Pathway Modulation by Galectin-4

Caption: Galectin-4 can stabilize the β-catenin destruction complex.

NF-κB Signaling Pathway and Potential Galectin-4 Involvement

Caption: Potential modulation of NF-κB signaling by Galectin-4.

Conclusion and Future Directions

The preliminary studies on this compound have identified it as a selective, albeit modest, inhibitor of the C-terminal domain of Galectin-4. The use of a talose scaffold represents a promising strategy for achieving selectivity among galectin family members.

Further research is warranted to enhance the potency of this inhibitor class. This could involve further structure-activity relationship (SAR) studies to explore modifications at other positions of the talopyranoside ring. Moreover, the efficacy of this compound and its more potent analogs needs to be evaluated in cellular and in vivo models of diseases where Galectin-4 is implicated, such as colorectal cancer and inflammatory bowel disease. Elucidating the precise impact of selective Galectin-4C inhibition on the signaling pathways outlined above will be crucial in validating its therapeutic potential.

References

In Vitro Characterization of Galectin-4-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-4, a tandem-repeat galectin primarily expressed in the gastrointestinal tract, is implicated in a variety of cellular processes including cell adhesion, proliferation, and signaling. Its involvement in pathological conditions such as inflammation and cancer has made it a target for therapeutic intervention. This document provides a detailed technical overview of the in vitro characterization of Galectin-4-IN-2 (also known as compound 12), a selective inhibitor of the C-terminal carbohydrate recognition domain (CRD) of Galectin-4 (Galectin-4C).

Quantitative Data Summary

The primary quantitative measure of the interaction between this compound and its target is the dissociation constant (Kd), which indicates the binding affinity. A lower Kd value signifies a stronger binding affinity.

| Compound | Target | Assay Type | Dissociation Constant (Kd) | Reference |

| This compound (Compound 12) | Galectin-4C | Fluorescence Polarization Assay | 1.6 mM | [1] |

Experimental Protocols

The determination of the binding affinity of this compound for Galectin-4C was achieved through a competitive fluorescence polarization assay. This method measures the displacement of a fluorescently labeled ligand from the galectin's binding site by the inhibitor.

Fluorescence Polarization-Based Competition Assay

Objective: To determine the dissociation constant (Kd) of an unlabeled inhibitor (this compound) for a galectin by measuring its ability to compete with a fluorescently labeled probe.

Materials:

-

Recombinant human Galectin-4 C-terminal domain (Galectin-4C)

-

Fluorescein-conjugated lactose probe (or other suitable high-affinity fluorescent ligand)

-

This compound (Compound 12)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing a detergent like 0.01% Tween-20 to prevent non-specific binding.

-

Microplate reader capable of measuring fluorescence polarization.

-

Black, low-volume microplates.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of Galectin-4C in the assay buffer. The final concentration in the assay will depend on the Kd of the fluorescent probe and should be optimized to give a stable and significant polarization signal.

-

Prepare a stock solution of the fluorescein-conjugated probe in the assay buffer. The final concentration should be low (in the nanomolar range) and ideally below the Kd for its interaction with the galectin to ensure that the majority of the probe is bound in the absence of a competitor.

-

Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

-

-

Assay Procedure:

-

In a microplate, add a fixed concentration of Galectin-4C and the fluorescent probe to each well.

-

Add varying concentrations of this compound (the competitor) to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no galectin (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium. The incubation time should be determined empirically.

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for fluorescein.

-

-

Data Analysis:

-

The raw fluorescence polarization data is plotted against the logarithm of the inhibitor concentration.

-

The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.

-

The IC50 value can be converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the galectin.

-

Experimental and Signaling Pathway Visualizations

Workflow for Determining Inhibitor Affinity

The following diagram illustrates the general workflow for a fluorescence polarization-based competition assay used to determine the binding affinity of inhibitors like this compound.

Caption: Workflow for determining inhibitor binding affinity using a fluorescence polarization competition assay.

Galectin-4 Signaling in Colorectal Cancer (Illustrative)

While specific signaling pathways directly modulated by this compound have not been detailed in the literature, it is understood that Galectin-4 can influence key cancer-related pathways. The following diagram illustrates a simplified, hypothetical mechanism of how a Galectin-4 inhibitor could impact the Wnt/β-catenin signaling pathway in colorectal cancer, based on the known tumor-suppressive role of Galectin-4 in this context.[2]

Caption: Hypothetical inhibition of Galectin-4's role in the Wnt/β-catenin signaling pathway.

References

Investigating the Role of Galectin-4: A Technical Guide for Researchers

Introduction

Galectin-4 (Gal-4), a tandem-repeat galectin encoded by the LGALS4 gene, is a β-galactoside-binding protein predominantly expressed in the epithelial cells of the gastrointestinal tract.[1][2] Its unique structure, featuring two distinct carbohydrate recognition domains (CRDs), allows it to act as a cross-linker, playing a crucial role in a variety of cellular processes.[1][3] These processes include cell proliferation, adhesion, apoptosis, and the modulation of inflammatory responses.[1] Dysregulation of galectin-4 expression has been implicated in the progression of various cancers and inflammatory diseases, making it a significant target for therapeutic investigation. This technical guide provides an overview of galectin-4, its role in key signaling pathways, and introduces a known inhibitor, Galectin-4-IN-2, as a tool for its study.

Galectin-4: Structure and Function

Human galectin-4 consists of two homologous CRDs, an N-terminal domain (N-CRD) and a C-terminal domain (C-CRD), connected by a linker peptide.[1] This dual-domain structure enables galectin-4 to bind to multiple glycan ligands simultaneously, facilitating the cross-linking of glycoproteins and glycolipids on the cell surface and within the extracellular matrix. This cross-linking ability is fundamental to its function in mediating cell-cell and cell-matrix interactions.[1]

Investigating Galectin-4 with this compound

This compound is a chemical tool available for the investigation of galectin-4 function. It is identified as an inhibitor of the C-terminal carbohydrate recognition domain of galectin-4 (galectin 4C).

Quantitative Data

| Compound | Target | Dissociation Constant (Kd) |

| This compound (compound 12) | Galectin-4 C-terminal CRD | 1.6 mM[4] |

Key Signaling Pathways Modulated by Galectin-4

Current research indicates that galectin-4 plays a significant role in modulating the Wnt/β-catenin and NF-κB signaling pathways, both of which are critical in cancer development and inflammation.

Wnt/β-catenin Signaling Pathway

Galectin-4 has been shown to act as a tumor suppressor in colorectal cancer by negatively regulating the Wnt/β-catenin signaling pathway.[1][5] It can interact with components of the β-catenin destruction complex (APC, axin, and β-catenin), promoting the degradation of β-catenin.[1] This prevents the translocation of β-catenin to the nucleus and the subsequent activation of Wnt target genes that drive cell proliferation.[1]

NF-κB Signaling Pathway

Galectin-4 has also been implicated in the regulation of the NF-κB signaling pathway. In the context of osteoarthritis, galectin-4 can induce the expression of pro-inflammatory and pro-degradative proteins, such as IL-1β and MMP-13, through the activation of the NF-κB pathway, specifically via the phosphorylation of p65.[6] Conversely, in colorectal cancer, galectin-4 has been found to inhibit tumorigenesis by downregulating IL-6, which in turn inhibits the activation of NF-κB and STAT3.[1]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not currently available in peer-reviewed literature. However, general methodologies for studying galectin-4 function can be adapted for use with this inhibitor.

General Workflow for Investigating Galectin-4 Inhibition

1. Cell Culture and Treatment:

-

Culture chosen cell lines (e.g., colorectal cancer lines like HT-29 or pancreatic cancer cell lines) under standard conditions.

-

Treat cells with varying concentrations of this compound. A suitable concentration range should be determined based on its Kd value and preliminary dose-response experiments. Appropriate vehicle controls should be included.

2. Western Blot Analysis:

-

Following treatment, lyse cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against key signaling proteins (e.g., total and phosphorylated p65, β-catenin, Cyclin D1) and appropriate loading controls.

-

Incubate with secondary antibodies and visualize bands.

3. Quantitative Real-Time PCR (RT-qPCR):

-

Isolate total RNA from treated and control cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using primers for target genes of the Wnt (e.g., MYC, CCND1) and NF-κB (e.g., IL1B, MMP13) pathways.

-

Normalize gene expression to a housekeeping gene.

4. Functional Assays:

-

Cell Proliferation Assay: Use assays such as MTT, WST-1, or BrdU incorporation to assess the effect of this compound on cell viability and proliferation.

-

Cell Migration and Invasion Assays: Employ transwell migration or invasion assays (with Matrigel) to determine the impact of the inhibitor on cell motility.

-

Cell Adhesion Assay: Evaluate the effect of this compound on the adhesion of cells to extracellular matrix components or endothelial cell monolayers.

Galectin-4 is a multifaceted protein with significant implications in cancer and inflammatory diseases through its modulation of key signaling pathways. While the specific inhibitor, this compound, presents a valuable tool for dissecting its functions, a notable gap exists in the published literature regarding its experimental application. The information and general protocols provided in this guide are intended to serve as a foundation for researchers to design and execute studies aimed at elucidating the precise role of galectin-4 and the therapeutic potential of its inhibition. Further research is warranted to fully characterize the effects of this compound and to develop more potent and specific inhibitors for therapeutic use.

References

- 1. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of galectin-4 in physiology and diseases [journal.hep.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galectin network in osteoarthritis: galectin-4 programs a pathogenic signature of gene and effector expression in human chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Galectin-4-IN-2 for the Study of Galectin-4 in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-4, a tandem-repeat type galectin, has emerged as a significant protein in cancer research, exhibiting a dichotomous role as both a tumor suppressor and a promoter depending on the cancer type and its cellular localization.[1][2] This technical guide provides a comprehensive overview of Galectin-4-IN-2, a selective inhibitor of the C-terminal domain of galectin-4 (Gal-4C), as a tool for investigating the function of galectin-4 in oncogenic processes.[3] This document details the inhibitor's chemical properties, its mechanism of action, and provides established experimental protocols for its use in cancer research.

This compound: Chemical Properties and Mechanism of Action

This compound, also referred to as compound 12 in the primary literature, is a methyl β-D-talopyranoside derivative designed to selectively target the carbohydrate recognition domain (CRD) of galectins.[3] Talopyranosides are epimers of the natural galectin ligand, galactose, and exhibit selective binding to certain galectin subtypes.[4]

Chemical Structure and Properties:

| Property | Value | Reference |

| Chemical Name | Methyl 2-O-acetyl-3-O-(m-toluoyl)-β-D-talopyranoside | [3][4] |

| Molecular Formula | C17H22O8 | [3] |

| Molecular Weight | 354.35 g/mol | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF |

Mechanism of Action:

This compound functions as a competitive inhibitor of the C-terminal carbohydrate recognition domain (CRD) of galectin-4.[3] By binding to the CRD, it blocks the interaction of galectin-4 with its natural glycan ligands on various glycoproteins and glycolipids. This inhibition can be used to probe the functional consequences of galectin-4 activity in cancer cells, such as its role in cell adhesion, migration, and signaling. The dissociation constant (Kd) for this compound against Gal-4C has been determined to be 1.6 mM.[3]

Quantitative Data: Inhibitory Activity of this compound and Related Compounds

The following table summarizes the inhibitory potency of this compound and related compounds against various galectins, as determined by a fluorescence anisotropy-based competitive binding assay. The data is presented as IC50 values (mM), which represent the concentration of the inhibitor required to displace 50% of a fluorescently labeled lactose probe.

| Compound | Galectin-1 | Galectin-2 | Galectin-3 | Galectin-4N | Galectin-4C | Galectin-8N |

| Methyl β-D-galactopyranoside | 0.47 | 0.23 | 0.28 | 0.52 | 0.44 | 0.41 |

| Methyl β-D-talopyranoside | >10 | >10 | >10 | 2.0 | 0.35 | 0.23 |

| This compound (Compound 12) | >10 | >10 | >10 | >10 | 1.6 | 0.76 |

Data extracted from Oberg et al., Bioorg Med Chem Lett. 2008, 18, 13.

Galectin-4 in Cancer: Signaling Pathways

Galectin-4 has been shown to modulate key signaling pathways implicated in cancer progression. Its effects are often context-dependent, varying with the specific cancer type.

Wnt/β-catenin Signaling Pathway

In several cancers, including colorectal and pancreatic cancer, intracellular galectin-4 can act as a tumor suppressor by negatively regulating the Wnt/β-catenin signaling pathway.[2][5] It is proposed that galectin-4 stabilizes the "destruction complex" (comprising APC, Axin, and GSK3β), leading to the phosphorylation and subsequent degradation of β-catenin.[1] This prevents the translocation of β-catenin to the nucleus and the transcription of Wnt target genes involved in proliferation and migration, such as c-Myc and Cyclin D1.[2][6]

IL-6/NF-κB/STAT3 Signaling Pathway

Galectin-4 has also been implicated in the modulation of the IL-6/NF-κB/STAT3 signaling pathway, which is crucial for inflammation-associated cancers.[1][7] In some contexts, galectin-4 can suppress this pathway, leading to reduced expression of pro-tumorigenic factors like VEGF and COX-2.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on galectin-4 function in cancer.

Synthesis of this compound (Compound 12)

The synthesis of this compound is based on the derivatization of methyl β-D-talopyranoside. A detailed synthetic scheme can be found in the primary literature (Oberg et al., 2008). The general steps involve:

-

Preparation of methyl β-D-talopyranoside: This can be achieved from a more common sugar, such as D-galactose, through epimerization at the C-2 position.

-

Selective Protection and Deprotection: A series of protection and deprotection steps are necessary to isolate the desired hydroxyl groups for derivatization.

-

Acylation: The final step involves the acylation of the hydroxyl groups at the C-2 and C-3 positions with acetic anhydride and m-toluoyl chloride, respectively.

For a detailed, step-by-step synthesis protocol, please refer to the supporting information of Oberg et al., Bioorg Med Chem Lett. 2008, 18, 13.

General Experimental Workflow for Studying this compound

Cell Culture and Treatment

-

Culture your cancer cell line of interest in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed cells in multi-well plates at a density suitable for the specific downstream assay.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in a culture medium to the desired final concentrations. A concentration range of 0.1 mM to 5 mM is a reasonable starting point based on the reported Kd.

-

Treat the cells with the this compound containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with the downstream assays.

Western Blot Analysis

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against galectin-4, β-catenin, phospho-β-catenin, STAT3, phospho-STAT3, or other proteins of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

To measure the secretion of cytokines like IL-6, collect the cell culture supernatant after treatment with this compound.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add standards and samples to the wells.

-

Add the detection antibody, followed by a streptavidin-HRP conjugate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at 450 nm and calculate the cytokine concentration based on the standard curve.

Cell Migration (Transwell) Assay

-

Seed cancer cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in a serum-free medium.

-

Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

-

Add different concentrations of this compound to both the upper and lower chambers.

-

Incubate for a period that allows for cell migration (e.g., 12-48 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

Cell Proliferation (MTT) Assay

-

Seed cells in a 96-well plate and treat them with various concentrations of this compound as described above.

-

At the end of the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a valuable research tool for elucidating the multifaceted roles of galectin-4 in cancer. Its selectivity for the C-terminal domain of galectin-4 allows for targeted inhibition studies. By employing the experimental protocols outlined in this guide, researchers can effectively investigate the impact of galectin-4 inhibition on key cellular processes and signaling pathways in various cancer models, ultimately contributing to a better understanding of galectin-4 as a potential therapeutic target.

References

- 1. Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US9688713B2 - Galactoside inhibitor of galectins - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Galectin-3 Inhibition by a Small-Molecule Inhibitor Reduces Both Pathological Corneal Neovascularization and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.unair.ac.id [repository.unair.ac.id]

- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

Understanding the Binding Affinity of Galectin-4-IN-2 to Galectin-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Galectin-4-IN-2 for its target, galectin-4. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction to Galectin-4 and this compound

Galectin-4 is a tandem-repeat galectin, meaning it possesses two distinct carbohydrate recognition domains (CRDs), enabling it to crosslink glycoproteins and glycolipids. It is primarily expressed in the gastrointestinal tract and has been implicated in a variety of cellular processes, including cell adhesion, differentiation, and signaling. Dysregulation of galectin-4 has been associated with cancer progression and inflammation.[1][2]

This compound is a small molecule inhibitor designed to target galectin-4. Specifically, it is identified as compound 12 in a study by Oberg et al. (2008), which explored a series of O2 and O3-derivatized methyl β-D-talopyranosides.[3][4][5] This inhibitor shows selectivity for the C-terminal domain of galectin-4 (galectin-4C).[3][4]

Quantitative Binding Data

The binding affinity of this compound for the C-terminal domain of human galectin-4 has been determined by fluorescence polarization. The available data is summarized in the table below.

| Inhibitor | Target | Assay Method | Reported Value (IC50) | Primary Reference |

| This compound | Galectin-4C | Fluorescence Polarization | 1.6 mM | Oberg et al., 2008[3][4] |

Note: The reported value is an IC50, which represents the concentration of the inhibitor required to displace 50% of a fluorescently labeled ligand from the galectin's binding site.

Experimental Protocols

The determination of the binding affinity of inhibitors like this compound to galectin-4 can be achieved through various biophysical techniques. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay

This method was used to determine the IC50 value of this compound.[3] It measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (probe) upon binding to a protein. A small, rapidly rotating fluorescent probe has low polarization, while the larger protein-probe complex tumbles slower, resulting in higher polarization. Competitive inhibitors will displace the probe, leading to a decrease in polarization.[6][7][8][9][10]

Materials:

-

Recombinant human galectin-4 C-terminal domain (galectin-4C)

-

Fluorescein-labeled carbohydrate probe with known affinity for galectin-4C

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Microplates (e.g., black, 96-well or 384-well, non-binding surface)

-

Plate reader equipped with fluorescence polarization optics

Procedure:

-

Probe-Galectin Binding Assay (to determine Kd of the probe):

-

Prepare a series of dilutions of galectin-4C in the assay buffer.

-

Add a fixed concentration of the fluorescent probe to each well of the microplate.

-

Add the different concentrations of galectin-4C to the wells.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Plot the millipolarization (mP) values against the galectin-4C concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) of the probe.

-

-

Competitive Inhibition Assay:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the microplate wells, add a fixed concentration of galectin-4C (typically at or below the Kd of the probe) and the fluorescent probe.

-

Add the serially diluted this compound to the wells. Include controls with no inhibitor (maximum polarization) and no galectin (minimum polarization).

-

Incubate the plate to allow the binding competition to reach equilibrium.

-

Measure the fluorescence polarization.

-

Plot the mP values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11][12][13][14][15]

Materials:

-

Isothermal titration calorimeter

-

Recombinant human galectin-4

-

This compound

-

Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

-

Sample Preparation:

-

Dialyze both the galectin-4 and this compound solutions extensively against the same buffer to minimize buffer mismatch effects.

-

Accurately determine the concentrations of both solutions.

-

Degas the solutions before loading into the calorimeter.

-

-

ITC Experiment:

-

Load the galectin-4 solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe. The concentration of the ligand in the syringe should be 10-20 times that of the protein in the cell.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

Perform an initial small injection to remove any material from the syringe tip, and discard this data point during analysis.

-

Execute a series of injections of the inhibitor into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[16][17][18][19][20]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human galectin-4

-

This compound

-

Running buffer (e.g., HBS-EP)

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).

-

Inject a solution of galectin-4 over the activated surface to covalently immobilize it.

-

Deactivate any remaining active groups on the surface.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of the inhibitor over the sensor surface with the immobilized galectin-4. A reference flow cell without immobilized galectin-4 should be used to subtract non-specific binding.

-

Monitor the association of the inhibitor to the galectin-4 in real-time.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.

-

Calculate the Kd from the ratio of the rate constants (Kd = kd / ka).

-

Galectin-4 Signaling Pathway Involvement

Galectin-4 has been shown to play a role in the Wnt/β-catenin signaling pathway, which is crucial in development and is often dysregulated in cancer.[1][2][21] In colorectal cancer cells, galectin-4 can interact with components of the β-catenin destruction complex (APC, axin, and β-catenin itself), stabilizing the complex and promoting the degradation of β-catenin.[1] This prevents β-catenin from translocating to the nucleus and activating Wnt target genes associated with cell proliferation and migration.[1][2] Therefore, loss of galectin-4 expression can lead to the activation of Wnt signaling and promote tumorigenesis. There is currently no direct evidence to suggest that this compound modulates this pathway.

References

- 1. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein subtype-targeting through ligand epimerization: talose-selectivity of galectin-4 and galectin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. glycopedia.eu [glycopedia.eu]

- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 14. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. Evaluation of galectin binding by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of Galectin Binding by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 19. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. labhoo.com [labhoo.com]

- 21. Galectin-4 expression is associated with reduced lymph node metastasis and modulation of Wnt/β-catenin signalling in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Galectin-4-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-4 (Gal-4), a tandem-repeat galectin, is a β-galactoside-binding lectin predominantly expressed in the gastrointestinal tract.[1][2] It plays a complex and often contradictory role in cancer, with its expression being altered in various malignancies, including those of the digestive system, reproductive system, and respiratory system.[3] Galectin-4 has been shown to influence cancer progression and metastasis by modulating key signaling pathways such as the Wnt/β-catenin and IL-6/NF-κB/STAT3 pathways.[4][5] As a result, inhibitors of Galectin-4, such as Galectin-4-IN-2, are valuable tools for studying its biological functions and for potential therapeutic development.

This compound (also known as compound 12) is an inhibitor of the Galectin-4C domain with a reported dissociation constant (Kd) of 1.6 mM. These application notes provide a detailed, representative experimental protocol for the use of this compound in cell culture, along with data presentation and visualization of relevant signaling pathways.

Data Presentation

The following tables summarize key quantitative data related to Galectin-4 binding and inhibition. While specific data for this compound is limited, the provided values for other inhibitors can serve as a reference for experimental design.

Table 1: Binding Affinity of Galectin-4 and its Domains to Asialofetuin (ASF)

| Protein | KD (µM) |

| Whole Galectin-4 | 3.3 ± 1.1 |

| Galectin-4NL (N-terminal domain) | 38 ± 3 |

| Galectin-4CL (C-terminal domain) | 19 ± 2 |

Data from dose-response direct binding experiments.[6][7]

Table 2: Inhibitory Potency (IC50) of Various Carbohydrate Ligands against Whole Galectin-4 Binding to Asialofetuin (ASF)

| Inhibitor | IC50 (mM) |

| Lactose | 2.5 ± 0.2 |

| Inhibitor 1 | Value not specified |

| Inhibitor 2 | Value not specified |

| Inhibitor 3 | Value not specified |

| Inhibitor 4 | Value not specified |

| Inhibitor 5 | Value not specified |

| Inhibitor 6 | Value not specified |

| Inhibitor 9 | Value not specified |

| Neo-glycoprotein 12 | Value not specified |

This table is based on dose-response inhibition curves; specific values for all inhibitors were not available in the provided search results.[6][7]

Experimental Protocols

The following protocols are generalized for the use of this compound in a cell culture setting. It is critical to note that these are representative protocols and must be optimized for your specific cell line and experimental conditions.

Protocol 1: General Cell Culture and Treatment with this compound

1. Cell Line Selection and Culture:

-

Based on the prominent role of Galectin-4 in colorectal cancer, human colorectal cancer cell lines such as SW620, DLD-1, or HT-29 are recommended.[1]

-

Culture the selected cell line in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 100 mM).

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Cell Seeding and Treatment:

-

Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. A starting range of 1 µM to 100 µM is suggested for initial dose-response experiments.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

1. Materials:

-

Cells treated with this compound as described in Protocol 1 (in a 96-well plate).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

2. Procedure:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

1. Materials:

-

Cells treated with this compound as described in Protocol 1 (in 6-well plates).

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, electrophoresis, and blotting equipment.

-

Primary antibodies against β-catenin, Cyclin D1, p-STAT3, etc.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

2. Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescence detection system.

Mandatory Visualizations

Galectin-4 and Wnt/β-catenin Signaling Pathway

Caption: Galectin-4's role in the Wnt/β-catenin signaling pathway.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound in cell culture.

References

- 1. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galectin-4 expression is associated with reduced lymph node metastasis and modulation of Wnt/β-catenin signalling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifaceted role of galectin-4 in cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Galectin functions in cancer-associated inflammation and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oligosaccharide Ligands of Galectin-4 and Its Subunits: Multivalency Scores Highly - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Galectin-4-IN-2 in Wound Healing Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-4, a tandem-repeat type galectin, plays a significant role in the modulation of cellular processes integral to wound healing, particularly in epithelial tissues.[1][2] It has been demonstrated to promote the migration and proliferation of intestinal epithelial cells, key events in the restitution of the epithelial barrier following injury.[3][4][5] The mechanism of action of Galectin-4 involves its interaction with the E-cadherin/β-catenin complex at the cell surface, which in turn influences cell adhesion and signaling pathways that drive cell cycle progression.[5] Specifically, Galectin-4 has been shown to increase the expression of cyclin B1, a critical regulator of the cell cycle.[1][5]

Given its pro-healing functions, the inhibition of Galectin-4 may be of interest in pathological conditions where excessive cell migration and proliferation are detrimental. Galectin-4-IN-2 is a small molecule inhibitor of Galectin-4, specifically targeting its C-terminal carbohydrate recognition domain (CRD) with a reported dissociation constant (Kd) of 1.6 mM. These application notes provide a detailed protocol for utilizing this compound in a classic in vitro wound healing model, the scratch assay, to investigate its potential to modulate epithelial cell migration.

Data Presentation

The following table summarizes hypothetical quantitative data from a scratch wound healing assay investigating the effect of this compound on a representative epithelial cell line (e.g., Caco-2). This data is for illustrative purposes to demonstrate how results can be presented.

| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) | Cell Viability (%) |

| Vehicle Control (DMSO) | 0.1% | 85 ± 5.2 | 98 ± 2.1 |

| This compound | 10 | 68 ± 6.1 | 97 ± 2.5 |

| This compound | 50 | 45 ± 4.8 | 96 ± 3.0 |

| This compound | 100 | 25 ± 3.5 | 95 ± 2.8 |

| Positive Control (Recombinant Human Galectin-4) | 10 µg/mL | 95 ± 4.3 | 99 ± 1.9 |

Table 1: Hypothetical Quantitative Data of this compound in a Scratch Wound Healing Assay. Data are presented as mean ± standard deviation. Wound closure is calculated relative to the initial wound area at time 0. Cell viability is assessed to ensure the observed effects on migration are not due to cytotoxicity.

Experimental Protocols

Protocol 1: In Vitro Scratch Wound Healing Assay

This protocol details the steps for performing a scratch wound healing assay to assess the effect of this compound on the migration of epithelial cells.

Materials:

-

Epithelial cell line (e.g., Caco-2, HaCaT)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound (dissolved in DMSO)

-

Recombinant Human Galectin-4 (Positive Control)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

24-well tissue culture plates

-

200 µL pipette tips

-

Incubator (37°C, 5% CO2)

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

-

Cell Seeding:

-

Seed epithelial cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.

-

Incubate at 37°C with 5% CO2.

-

-

Serum Starvation (Optional):

-

Once cells reach confluence, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

-

-

Creating the Scratch:

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well. Apply firm, consistent pressure to ensure a clean, cell-free gap.

-

Gently wash the wells twice with PBS to remove detached cells and debris.

-

-

Treatment Application:

-

Prepare different concentrations of this compound in serum-free (or low-serum) medium. Also, prepare the vehicle control (containing the same concentration of DMSO as the highest inhibitor concentration) and the positive control (recombinant Galectin-4).

-

Add the respective treatments to the corresponding wells.

-

-

Image Acquisition:

-

Immediately after adding the treatments, capture images of the scratches in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.

-

Mark the position of each image to ensure the same field is captured at subsequent time points.

-

Return the plate to the incubator.

-

Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

-

-

Data Analysis:

-

Use image analysis software to measure the area of the cell-free gap at each time point for all treatment groups.

-

Calculate the percentage of wound closure for each well at each time point using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at T) / Initial Wound Area ] x 100 (Where T is the specific time point)

-

Perform statistical analysis to determine the significance of the differences between treatment groups.

-

-

Cell Viability Assay:

-

At the end of the experiment (e.g., 24 hours), perform a cell viability assay according to the manufacturer's instructions to confirm that the observed effects of this compound are not due to cytotoxicity.

-

Visualizations

Signaling Pathway

Caption: Galectin-4 signaling pathway in epithelial wound healing.

Experimental Workflow

Caption: Workflow for the in vitro scratch wound healing assay.

References

- 1. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of galectins in re-epithelialization of wounds - Panjwani - Annals of Translational Medicine [atm.amegroups.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Galectin-2 and -4, but not galectin-1, promote intestinal epithelial wound healing in vitro through a TGF-beta-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimization of a Competitive ELISA for Galectin-4-IN-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galectin-4, a tandem-repeat galectin, is predominantly expressed in the gastrointestinal tract and has been implicated in a variety of cellular processes including cell adhesion, proliferation, and signaling.[1][2][3] Its involvement in pathological conditions such as inflammation and cancer has made it an attractive target for therapeutic intervention.[1][4] This application note provides a detailed protocol for the optimization of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of human Galectin-4 and its adaptation into a competitive ELISA for the screening of small molecule inhibitors, using Galectin-4-IN-2 as an example.

This compound has been identified as an inhibitor of Galectin-4 with a dissociation constant (Kd) of 1.6 mM. This protocol is designed to provide a robust and reproducible method for evaluating the inhibitory potential of such compounds.

Data Presentation

Table 1: Checkerboard Titration for Optimal Antibody Concentrations

| Capture Antibody (µg/mL) | Detection Antibody Dilution | OD 450nm (High Std) | OD 450nm (Blank) | Signal-to-Noise Ratio |

| 1.0 | 1:1000 | 2.85 | 0.25 | 11.4 |

| 1.0 | 1:2000 | 2.50 | 0.15 | 16.7 |

| 1.0 | 1:4000 | 2.10 | 0.08 | 26.3 |

| 1.0 | 1:8000 | 1.50 | 0.06 | 25.0 |

| 2.0 | 1:1000 | 3.10 | 0.30 | 10.3 |

| 2.0 | 1:2000 | 2.90 | 0.20 | 14.5 |

| 2.0 | 1:4000 | 2.65 | 0.10 | 26.5 |

| 2.0 | 1:8000 | 2.00 | 0.08 | 25.0 |

| 4.0 | 1:1000 | 3.20 | 0.35 | 9.1 |

| 4.0 | 1:2000 | 3.05 | 0.28 | 10.9 |

| 4.0 | 1:4000 | 2.80 | 0.15 | 18.7 |

| 4.0 | 1:8000 | 2.20 | 0.12 | 18.3 |

Optimal concentrations are highlighted in bold.

Table 2: Optimization of Blocking Buffer

| Blocking Buffer | OD 450nm (High Std) | OD 450nm (Blank) | Signal-to-Noise Ratio |

| 1% BSA in PBS | 2.45 | 0.12 | 20.4 |

| 5% Skim Milk in PBS | 2.20 | 0.15 | 14.7 |

| 1% Casein in PBS | 2.60 | 0.09 | 28.9 |

| Commercial Protein-Free Blocker | 2.35 | 0.08 | 29.4 |

Optimal blocking buffer is highlighted in bold.

Table 3: Optimization of Incubation Times

| Incubation Step | Time (minutes) | OD 450nm (High Std) | OD 450nm (Blank) | Signal-to-Noise Ratio |

| Sample Incubation | 60 | 2.15 | 0.10 | 21.5 |

| 120 | 2.65 | 0.09 | 29.4 | |

| 180 | 2.70 | 0.11 | 24.5 | |

| Detection Antibody Incubation | 60 | 2.50 | 0.09 | 27.8 |

| 120 | 2.65 | 0.09 | 29.4 | |

| 180 | 2.75 | 0.12 | 22.9 | |

| Substrate Development | 15 | 2.20 | 0.07 | 31.4 |

| 20 | 2.68 | 0.09 | 29.8 | |

| 30 | >3.5 (Saturated) | 0.15 | - |

Optimal incubation times are highlighted in bold.

Experimental Protocols

Optimized Sandwich ELISA Protocol for Human Galectin-4

This protocol is for the quantitative measurement of human Galectin-4 in cell culture supernatants, serum, and plasma.

Materials:

-

96-well high-binding microplate

-

Human Galectin-4 capture antibody

-

Recombinant human Galectin-4 standard

-

Biotinylated human Galectin-4 detection antibody

-

Streptavidin-HRP

-

TMB substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Phosphate Buffered Saline (PBS)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Assay Diluent (1% Casein in PBS)

-

Plate sealer

Procedure:

-

Coating: Dilute the capture antibody to 2.0 µg/mL in PBS. Add 100 µL to each well of the microplate. Seal the plate and incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

-

Blocking: Add 300 µL of 1% Casein in PBS to each well. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Standard and Sample Incubation: Prepare serial dilutions of the recombinant human Galectin-4 standard in Assay Diluent (e.g., 2000 pg/mL to 31.2 pg/mL). Add 100 µL of standards and samples to the appropriate wells. Seal the plate and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Detection Antibody Incubation: Dilute the biotinylated detection antibody to a 1:4000 dilution in Assay Diluent. Add 100 µL to each well. Seal the plate and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Streptavidin-HRP Incubation: Dilute Streptavidin-HRP according to the manufacturer's instructions in Assay Diluent. Add 100 µL to each well. Seal the plate and incubate for 20 minutes at room temperature in the dark.

-

Washing: Repeat the wash step as in step 2, followed by a final wash with PBS to remove any residual Tween-20.

-

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 20 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Competitive ELISA Protocol for this compound

This protocol is for determining the inhibitory activity of this compound.

Procedure:

-

Follow steps 1-4 of the Optimized Sandwich ELISA Protocol.

-

Inhibitor and Antigen Incubation:

-

Prepare serial dilutions of this compound in Assay Diluent.

-

In a separate tube, mix the this compound dilutions with a constant concentration of recombinant human Galectin-4 (a concentration that falls in the middle of the linear range of the standard curve, e.g., 500 pg/mL).

-

Incubate this mixture for 30-60 minutes at room temperature.

-

Add 100 µL of the pre-incubated mixture to the appropriate wells of the ELISA plate.

-

Include controls with Galectin-4 only (no inhibitor) and blank wells.

-

Seal the plate and incubate for 2 hours at room temperature.

-

-

Follow steps 6-13 of the Optimized Sandwich ELISA Protocol.